alpha-Methoxybenzylamine alpha-Methoxybenzylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16499741
InChI: InChI=1S/C8H11NO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,8H,9H2,1H3
SMILES:
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

alpha-Methoxybenzylamine

CAS No.:

Cat. No.: VC16499741

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

alpha-Methoxybenzylamine -

Specification

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name methoxy(phenyl)methanamine
Standard InChI InChI=1S/C8H11NO/c1-10-8(9)7-5-3-2-4-6-7/h2-6,8H,9H2,1H3
Standard InChI Key QJEXJBMBKNYZJY-UHFFFAOYSA-N
Canonical SMILES COC(C1=CC=CC=C1)N

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

4-Methoxybenzylamine consists of a benzylamine scaffold substituted with a methoxy group (-OCH₃) at the para position of the aromatic ring. The molecular structure confers both aromaticity and amine reactivity, enabling participation in nucleophilic substitutions and condensation reactions. Key structural parameters include a molecular weight of 137.18 g/mol and a refractive index of 1.5460 at 20°C .

Physicochemical Specifications

The compound exists as a clear, colorless to pale yellowish liquid under standard conditions. Table 1 summarizes its critical physicochemical properties derived from industrial specifications :

Table 1: Physicochemical Properties of 4-Methoxybenzylamine

PropertyValue/Range
Boiling Point236–237°C
Density (20°C)1.045–1.055 g/cm³
Refractive Index (20°C)1.5460
Moisture Content≤0.5% (Karl Fischer)
Assay (GLC)≥98%

The amine value, a measure of free amine content, ranges between 400–409 mg KOH/g, ensuring high purity for synthetic applications .

Synthetic Methodologies

Industrial Synthesis

4-Methoxybenzylamine is typically synthesized via reductive amination of 4-methoxybenzaldehyde or through nucleophilic substitution of 4-methoxybenzyl halides. Industrial batches achieve ≥98% purity, as verified by gas-liquid chromatography (GLC) and non-aqueous titration .

Recent Advances in Synthesis

A 2022 study demonstrated its utility in synthesizing N-sulfenylimines via reaction with disulfides and N-bromosuccinimide (NBS) under ambient conditions . This transition metal-free method achieved yields up to 99%, highlighting the compound’s versatility in green chemistry (Table 2).

Table 2: Selected Synthetic Applications of 4-Methoxybenzylamine

Reaction TypeConditionsYieldReference
N-Sulfenylimine FormationNBS, RT, open flask44–99%
Pyrazolo[4,3-c]pyridine150°C, 6h525 mg
Microwave-assisted Coupling160°C, 2h16.2%

Pharmaceutical and Industrial Applications

Pharmaceutical Intermediates

4-Methoxybenzylamine is a key precursor for Idarubicin, an anthracycline antibiotic used in leukemia treatment . Its primary amine group facilitates the formation of Schiff bases, which are intermediates in antineoplastic agent synthesis.

UV Stabilizers and Additives

Derivatives such as 2-(4-Methoxyphenyl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine (CAS 1440-00-2) are employed in sunscreen lotions and automotive coatings for UV absorption . These applications leverage the compound’s ability to quench reactive oxygen species, enhancing material durability.

Recent Research and Developments

Novel Synthetic Routes

Recent studies emphasize microwave-assisted reactions to reduce synthesis times. For instance, a 160°C microwave-mediated coupling achieved a 16.2% yield of pyridine derivatives , showcasing potential for high-throughput applications.

Drug Discovery Applications

4-Methoxybenzylamine derivatives exhibit CYP1A2 inhibition , suggesting utility in modulating drug metabolism. Ongoing research explores its role in fluorescent probes for biochemical imaging .

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